molecular formula C22H25N3OS B7466914 N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

Cat. No. B7466914
M. Wt: 379.5 g/mol
InChI Key: HPCYHGADLQCAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide, also known as CBX, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBX belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide exerts its biological effects by binding to specific receptors or enzymes in the body. For example, this compound has been found to bind to the DNA of cancer cells, leading to the inhibition of cell growth and proliferation. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and beta-glucuronidase, which are involved in various physiological processes.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has several advantages in laboratory experiments. It has been found to exhibit potent biological activity at low concentrations, making it a cost-effective compound for research purposes. This compound is also relatively stable, which allows for long-term storage and easy handling. However, this compound has some limitations, including its solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound as a potential treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its exact mode of action.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves the reaction between 1-phenyl-2-(thiophen-2-yl)benzimidazole and cyclohexylmethylamine in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is then purified using column chromatography.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c26-21(23-15-17-9-3-1-4-10-17)16-27-22-24-19-13-7-8-14-20(19)25(22)18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCYHGADLQCAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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